molecular formula C9H12ClFN2O2S B11733480 N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

Cat. No.: B11733480
M. Wt: 266.72 g/mol
InChI Key: KTTYPESOUDVULQ-UHFFFAOYSA-N
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Description

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom on a phenyl ring, which is connected to a propane-1-sulfonamide moiety. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide typically involves multiple steps, starting with the functionalization of the phenyl ring. One common approach is the nitration of 2-chloro-4-fluoroaniline, followed by reduction to introduce the amino group. The resulting intermediate is then subjected to sulfonation using propane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the sulfonation process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C9H12ClFN2O2S

Molecular Weight

266.72 g/mol

IUPAC Name

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H12ClFN2O2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5,12H2,1H3

InChI Key

KTTYPESOUDVULQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)Cl

Origin of Product

United States

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